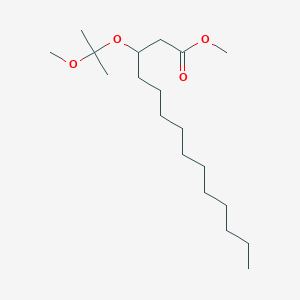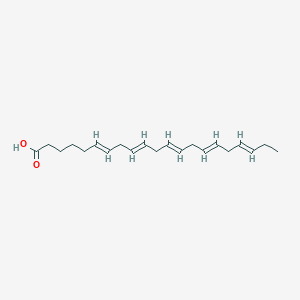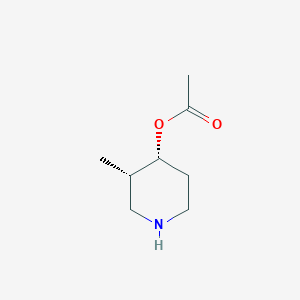
Benzene, 1-(1,3-butadienyl)-3-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(1,3-butadienyl)-3-fluoro-: is an organic compound with the molecular formula C10H9F. This compound features a benzene ring substituted with a 1,3-butadienyl group and a fluorine atom at the 3-position. The presence of both the butadienyl group and the fluorine atom imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(1,3-butadienyl)-3-fluoro- typically involves the coupling of a fluorobenzene derivative with a 1,3-butadiene derivative. One common method is the Heck reaction, where a palladium catalyst is used to couple 3-fluorobenzene with 1,3-butadiene under specific conditions, such as elevated temperatures and the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, 1-(1,3-butadienyl)-3-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds in the butadienyl group to single bonds, forming saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Benzene, 1-(1,3-butadienyl)-3-fluoro- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through further functionalization.
Biology and Medicine: Research into the biological activity of this compound and its derivatives is ongoing
Industry: In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its reactivity and functional groups make it suitable for creating materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, 1-(1,3-butadienyl)-3-fluoro- depends on its interaction with various molecular targets. The presence of the fluorine atom can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to biological activity. The butadienyl group can participate in conjugation and electron delocalization, affecting the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Benzene, 1-(1,3-butadienyl)-: This compound lacks the fluorine atom, resulting in different chemical properties and reactivity.
Benzene, 1-(1,3-butadienyl)-4-fluoro-: The fluorine atom is positioned differently, which can affect the compound’s interactions and reactivity.
Uniqueness: Benzene, 1-(1,3-butadienyl)-3-fluoro- is unique due to the specific positioning of the fluorine atom, which can influence its chemical behavior and potential applications. The combination of the butadienyl group and the fluorine atom provides a distinct set of properties that can be leveraged in various research and industrial contexts.
Propriétés
Formule moléculaire |
C10H9F |
|---|---|
Poids moléculaire |
148.18 g/mol |
Nom IUPAC |
1-buta-1,3-dienyl-3-fluorobenzene |
InChI |
InChI=1S/C10H9F/c1-2-3-5-9-6-4-7-10(11)8-9/h2-8H,1H2 |
Clé InChI |
LPOXLEKRXAXWFL-UHFFFAOYSA-N |
SMILES canonique |
C=CC=CC1=CC(=CC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(imidazol-1-ylmethyl)phenyl]-N-methylmethanamine;oxalic acid;hydrate](/img/structure/B13833694.png)

![Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13833708.png)

![(2E,4E)-5-[(1S,3S,5R,8S)-3,8-dihydroxy-1,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-(hydroxymethyl)penta-2,4-dienoic acid](/img/structure/B13833721.png)
![Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13833727.png)




![(3R)-6,7-dimethoxy-3-[(5R)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B13833770.png)
![(6R)-6-[(1R,4E,7aR)-7a-methyl-4-[(2Z)-2-[(3S,5R)-3,4,4,5-tetradeuterio-3,5-dideuteriooxy-2-methylidenecyclohexylidene]ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13833774.png)


